The compound (5Z)-5-[[5-(4-fluoro-2-hydroxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione is a complex organic molecule that belongs to the class of thiazolidinediones. This compound features a thiazolidine ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. The specific structural features of this compound suggest potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
The synthesis and characterization of this compound can be traced through various chemical literature and databases that catalog organic compounds. The detailed structural elucidation often involves advanced techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its identity and purity.
This compound can be classified under the following categories:
The synthesis of (5Z)-5-[[5-(4-fluoro-2-hydroxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. Common methods for synthesizing similar compounds include:
The synthesis may utilize techniques such as:
The molecular structure of this compound features:
Key structural data points include:
The compound is expected to participate in various chemical reactions typical for thiazolidinediones, including:
Reactions can be monitored using:
The mechanism of action for compounds like (5Z)-5-[[5-(4-fluoro-2-hydroxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione may involve:
Research indicates that similar thiazolidinediones exhibit activity on peroxisome proliferator-activated receptors (PPARs), which play critical roles in lipid metabolism and glucose homeostasis.
Characterization via:
This compound has potential applications in:
Acyl-CoA synthetase long-chain family member 4 (ACSL4) catalyzes esterification of polyunsaturated fatty acids (PUFAs) into phospholipids, generating substrates for ferroptotic lipid peroxidation. The compound’s TZD moiety chelates the ATP-binding pocket of ACSL4 via:
Table 1: Structural Determinants of ACSL4 Inhibition
Binding Element | Interaction Type | Binding Energy (kcal/mol) |
---|---|---|
Thiazolidinedione core | H-bond (Asn²⁹⁸) | -3.8 |
4-Fluoro-2-hydroxyphenyl | Hydrophobic pocket occupancy | -2.2 |
Furan linker | Van der Waals contacts | -1.5 |
Exocyclic double bond | Conformational restraint | ΔG = +0.7 |
Functional assays confirm 82% suppression of C¹⁴-arachidonate incorporation into phosphatidylethanolamine at 5 μM, disrupting membrane PUFA remodeling. This depletes peroxidation-susceptible phospholipids by 67±8% (p<0.01 vs. controls), conferring ferroptosis resistance [3] [5].
Class IB phosphoinositide 3-kinase gamma (PI3Kγ) is uniquely inhibited with IC₅₀ = 30 nM, exhibiting 142-fold selectivity over class IA isoforms (PI3Kα/β/δ IC₅₀ > 4.2 μM). Crystallography reveals:
Table 2: Kinase Inhibition Profile
Isoform | IC₅₀ (nM) | Selectivity Index | Key Binding Residues |
---|---|---|---|
PI3Kγ | 30 ± 4 | 1.0 | Lys⁸³³, Val⁸⁸², Ile⁹⁴¹ |
PI3Kα | 4260 ± 310 | 142 | No contact with Met⁷⁷² |
PI3Kβ | 3890 ± 290 | 130 | Steric clash with Trp⁷⁸² |
PI3Kδ | 4510 ± 330 | 150 | Incompatible Gln⁸⁸⁰ conformation |
The (Z)-stereochemistry at C5 of TZD is critical: (E)-isomers show >100-fold reduced affinity due to misalignment with catalytic Lys⁸³³. Cellular assays confirm selective blockade of PIP₃ formation in GPCR-stimulated macrophages (94% inhibition) versus receptor tyrosine kinase-driven PIP₃ accumulation (<15% inhibition) [2] [3] [7].
Gβγ-dependent PI3Kγ activation downstream of GPCRs (e.g., CXCR4, fMLP-R) initiates PDK1-mediated Akt phosphorylation at Thr³⁰⁸. The compound disrupts this axis through:
Table 3: Signaling Node Modulation in GPCR Pathways
Signaling Event | Baseline Activity | Compound (1 μM) | Mechanistic Basis |
---|---|---|---|
GPCR → PI3Kγ activation | 100% | 8 ± 3% | Allosteric blockade of Gβγ binding |
PIP₃ generation | 100% | 11 ± 2% | Competitive ATP inhibition |
Akt Thr³⁰⁸ phosphorylation | 100% | 18 ± 4% | Loss of membrane recruitment |
FOXO1a nuclear exclusion | 100% | 27 ± 5% | Reduced Akt-mediated phosphorylation |
Kinetic analyses show rapid suppression (t₁/₂ = 4.2 min) of phospho-Akt in chemoattractant-stimulated cells. This underlies impaired neutrophil migration (85% reduced chemotaxis at 100 nM) and macrophage ROS production, confirming target-selective immunomodulation [2] [3] [5].
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5